molecular formula C3H7NO3 B3332384 L-Serine-3-13C CAS No. 89232-77-9

L-Serine-3-13C

Cat. No.: B3332384
CAS No.: 89232-77-9
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-IJGDANSWSA-N
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Description

L-Serine-3-13C is a labeled form of L-serine, an amino acid that plays a crucial role in various biological processes. The “3-13C” designation indicates that the carbon at the third position in the serine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking of metabolic pathways and the study of molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Serine-3-13C can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-13C can be used as a starting material, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions typically involve controlled pH, temperature, and the presence of specific enzymes to facilitate the conversion .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the serine molecule during their metabolic processes. The fermentation is carried out in bioreactors under optimized conditions to maximize yield and purity. After fermentation, the product is extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Serine-3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Serine-3-13C has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for targeted metabolic studies. This specificity allows for detailed analysis of metabolic pathways and interactions that are not possible with other labeled forms .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-IJGDANSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Serine-3-13C
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L-Serine-3-13C
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Reactant of Route 5
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Reactant of Route 6
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